molecular formula C18H19N5O3 B2782797 3-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034421-16-2

3-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2782797
CAS No.: 2034421-16-2
M. Wt: 353.382
InChI Key: YCXBYFGPOLZWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic compound of significant interest in early-stage oncological research, designed around privileged heterocyclic scaffolds. Its structure incorporates a pyrazole moiety linked to a benzamide group that is further extended to a 1,2,4-oxadiazole ring bearing a tetrahydropyran substituent. The pyrazole ring is a well-established pharmacophore in medicinal chemistry, frequently associated with antitumor properties . Furthermore, the 1,2,4-oxadiazole ring is a known bioisostere that can enhance a molecule's pharmacokinetic profile and binding affinity. While the specific mechanism of action for this compound requires further experimental validation, research on analogous structures provides strong rationale for its investigation. One prominent research direction for such hybrid molecules is the targeted inhibition of protein kinases involved in cell cycle progression. For instance, novel compounds featuring pyrazolopyrimidine skeletons have been identified as potent and selective inhibitors of TTK (also known as Mps1), a dual-specificity kinase that is a master regulator of mitosis and is overexpressed in a variety of cancers . Inhibiting TTK disrupts the spindle assembly checkpoint, potentially leading to mitotic catastrophe and cell death in proliferating cancer cells. Alternatively, other pyrazole-containing molecular hybrids have demonstrated potent antitumoral activity by functioning as inhibitors of tubulin polymerization, thereby destabilizing microtubule dynamics and arresting cell division . The strategic molecular architecture of this compound makes it a compelling candidate for profiling against these and other critical oncology targets to elucidate its precise mechanism and therapeutic potential.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-18(14-3-1-4-15(11-14)23-8-2-7-20-23)19-12-16-21-17(22-26-16)13-5-9-25-10-6-13/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXBYFGPOLZWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature and case studies.

Pharmacological Profile

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, compounds similar to the one have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Antimicrobial Activity : The presence of the oxadiazole ring is associated with enhanced antimicrobial efficacy. Studies have reported that derivatives of this class exhibit activity against various bacterial strains, including E. coli and S. aureus .
  • Anticancer Potential : Certain pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with specific receptors or proteins implicated in disease pathways, thereby modulating their activity.

Case Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Antimicrobial Evaluation

Burguete et al. explored the antimicrobial properties of various pyrazole derivatives against clinical strains of bacteria. The study found that modifications to the amide linkage significantly enhanced antibacterial activity, with some compounds showing inhibition rates exceeding 75% against tested pathogens .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeEfficacy/ResultsReference
Anti-inflammatoryPyrazole derivativesInhibition of TNF-α and IL-6 up to 85%
AntimicrobialOxadiazole-containing pyrazolesEffective against E. coli and S. aureus
AnticancerPyrazole-based compoundsInduction of apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural Analogues from European Patent EP 3 532 474 B1

Two benzamide derivatives from this patent share structural motifs with the target compound:
1. 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
- Key Differences :
- Replaces the oxadiazole-methyl group with a triazolopyridine ring.
- Contains a cyclohexylethoxy substituent and fluorine atom.
- Functional Implications :
- The fluorine atom may enhance electronegativity and membrane permeability.
- The triazolopyridine system could improve binding to kinase or protease targets compared to oxadiazole .

2-[(1S)-1-cyclohexylethoxy]-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

  • Key Differences :
  • Retains the tetrahydro-2H-pyran-4-yl group but pairs it with a triazolopyridine instead of oxadiazole.
    • Functional Implications :
  • The pyran group may improve solubility, similar to the target compound.
  • Triazolopyridine vs. oxadiazole differences could alter metabolic pathways or target selectivity .

N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide

  • Structural Profile :
    • Molecular Formula: C₂₁H₁₉N₇O₃S (MW: 449.493).
    • Features a nitro-phenyl-substituted pyrazole and a mercapto-triazole group.
  • Mercapto (-SH) group introduces redox sensitivity, unlike the oxadiazole’s stability.
  • Functional Implications :
    • Likely targets thiol-dependent enzymes or receptors, diverging from the oxadiazole-based compound’s mechanism .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Benzamide + oxadiazole 1H-pyrazol-1-yl, tetrahydro-2H-pyran-4-yl ~380–400 (estimated) Kinase inhibition, CNS therapeutics
EP 3 532 474 B1 Compound 1 Benzamide + triazolopyridine Cyclohexylethoxy, fluorine, 1-methyl-1H-pyrazol-5-yl ~550–600 (estimated) Anticancer, kinase modulation
EP 3 532 474 B1 Compound 2 Benzamide + triazolopyridine Cyclohexylethoxy, fluorine, tetrahydro-2H-pyran-4-yl ~550–600 (estimated) Improved solubility for oral formulations
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide Benzamide + triazole Nitro-phenyl, mercapto, 3,5-dimethylpyrazole 449.493 Antimicrobial, redox-sensitive targets

Research Findings and Implications

  • Target Compound Advantages :
    • The oxadiazole scaffold offers superior metabolic stability compared to triazoles or mercapto groups .
    • The tetrahydro-2H-pyran-4-yl group balances lipophilicity and solubility, critical for bioavailability.
  • Limitations vs. Analogs: Lacks electrophilic groups (e.g., nitro, fluorine) that enhance target binding in related compounds .

Q & A

Q. How can heterocyclic substitutions (e.g., oxadiazole → thiadiazole) impact metabolic stability?

  • Metabolism studies :
  • Microsomal stability assays : Compare half-life (t1/2_{1/2}) in human liver microsomes for analogs .
  • CYP450 inhibition screening : Assess drug-drug interaction risks using fluorogenic CYP substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.